2-Oxocyclopentanecarboxylic acid chemical properties
2-Oxocyclopentanecarboxylic acid chemical properties
An In-depth Technical Guide on the Chemical Properties of 2-Oxocyclopentanecarboxylic Acid
Introduction
2-Oxocyclopentanecarboxylic acid (CAS No. 50882-16-1) is an organic compound featuring a five-membered cyclopentane (B165970) ring functionalized with both a ketone and a carboxylic acid group.[1] This bifunctional nature makes it a versatile building block in organic synthesis and a molecule of significant interest in mechanistic studies.[1][2] Its structure, particularly the β-keto acid motif, gives rise to unique chemical properties, most notably a rich keto-enol tautomerism.[3] This guide provides a comprehensive overview of its chemical and physical properties, reactivity, and spectroscopic signature, tailored for researchers and professionals in chemical and pharmaceutical development.
Chemical and Physical Properties
The compound is typically a white to light beige solid and is soluble in polar organic solvents like chloroform (B151607) and methanol.[1][4] The presence of both a hydrogen bond donor (carboxylic acid) and acceptor (carbonyl and carboxylic acid) suggests it is capable of forming strong intermolecular hydrogen bonds, influencing its physical state and solubility.[1]
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Caption: Structure of 2-Oxocyclopentanecarboxylic Acid.
Summary of Properties
The following tables summarize the key identifiers and computed physical properties for 2-Oxocyclopentanecarboxylic acid.
| Identifier | Value | Reference |
| CAS Number | 50882-16-1 | [1][5][6] |
| Molecular Formula | C₆H₈O₃ | [1][5][7] |
| Molecular Weight | 128.13 g/mol | [5][7] |
| IUPAC Name | 2-oxocyclopentane-1-carboxylic acid | [5] |
| Synonyms | 2-Carboxycyclopentanone, Cyclopentanone-2-carboxylic acid | [1][4] |
| Physical Property | Value | Reference |
| Appearance | White to Light Beige Solid | [4] |
| Boiling Point | 301 °C (Predicted) | [4] |
| Flash Point | 150 °C (Predicted) | [4] |
| Density | 1.314 g/cm³ (Predicted) | [4] |
| pKa (Predicted) | 3.60 ± 0.20 | [4] |
| XLogP3-AA | 0.7 | [5] |
| Topological Polar Surface Area | 54.4 Ų | [5] |
Keto-Enol Tautomerism
Like most β-carbonyl compounds, 2-Oxocyclopentanecarboxylic acid exists in equilibrium with its enol tautomer.[3][8] This equilibrium is fundamental to its reactivity. The interconversion can be catalyzed by either acid or base.[8][9]
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Caption: Keto-Enol equilibrium of 2-Oxocyclopentanecarboxylic acid.
A detailed study using flash photolysis techniques provided precise measurements of the acidity and equilibrium constants for the keto-enol system in aqueous solution.[3] The enol form is generated by the hydration of 2-ketocyclopentylideneketene, which then isomerizes to the more stable keto form.[3]
Acidity and Equilibrium Constants
The presence of two acidic protons (carboxylic and enolic) and the keto-enol equilibrium leads to a complex system. The experimentally determined acidity (pQa) and keto-enol equilibrium (pKE) constants are summarized below.
| Constant | Description | Value (Ionic Strength = 0.10 M) | Reference |
| pQa,K | Acidity constant of the keto form's carboxylic acid group | 3.67 | [3] |
| pQa,E | Acidity constant of the enol form's carboxylic acid group | 4.16 | [3] |
| pQaE | Acidity constant of the enol form's hydroxyl group | 12.41 | [3] |
| pKE | Keto-enol equilibrium constant (un-ionized carboxylic acid) | 2.51 | [3] |
| pK'E | Keto-enol equilibrium constant (ionized carboxylate) | 3.00 | [3] |
These values indicate that the keto form is more acidic than the enol form at the carboxylic acid position and that the keto tautomer is significantly favored at equilibrium.[3]
Chemical Reactivity and Synthetic Applications
The dual functionality of 2-Oxocyclopentanecarboxylic acid dictates its chemical behavior, allowing it to undergo reactions typical of both ketones and carboxylic acids.[2]
Key Reactions
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Decarboxylation: As a β-keto acid, it readily undergoes decarboxylation upon heating, particularly in the presence of an acid catalyst, to yield cyclopentanone.[10] This reaction proceeds through a cyclic transition state involving the enol intermediate.
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Esterification: The carboxylic acid group can be esterified by reacting with an alcohol under acidic conditions.[2] The resulting esters, such as ethyl 2-oxocyclopentanecarboxylate, are common synthetic intermediates.[11]
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Reduction: The ketone group can be selectively reduced to a hydroxyl group using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, forming 2-hydroxycyclopentanecarboxylic acid.[2]
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Condensation Reactions: The α-protons are acidic and can be removed by a base to form an enolate, which can then participate in various condensation reactions.[2]
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Caption: Major reaction pathways of 2-Oxocyclopentanecarboxylic acid.
Experimental Protocols
Synthesis via Oxidation
A common laboratory synthesis involves the oxidation of a suitable precursor.[2]
Protocol: Oxidation of Cyclopentane-1,2-diol
-
Dissolution: Dissolve cyclopentane-1,2-diol in a suitable solvent, such as acetone (B3395972) or a biphasic mixture of water and an organic solvent.
-
Oxidant Addition: Cool the solution in an ice bath. Slowly add a strong oxidizing agent (e.g., Jones reagent (CrO₃/H₂SO₄) or potassium permanganate) dropwise while maintaining the temperature below 10 °C.
-
Reaction: Stir the mixture vigorously for several hours at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by adding isopropanol (B130326) to consume excess oxidant. Filter the mixture to remove inorganic salts.
-
Extraction: Extract the aqueous filtrate with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Characterization: Keto-Enol Equilibrium Study
The study of the keto-enol dynamics often involves transient spectroscopy.[3]
Protocol: Flash Photolysis for Enol Generation
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Precursor: A photolabile precursor, such as 2-diazocyclohexane-1,3-dione, is used.[3]
-
Solution Preparation: Prepare an aqueous solution of the precursor, buffered to the desired pH.
-
Photolysis: Subject the solution to a high-intensity laser pulse (e.g., a nanosecond pulse from an excimer laser) to generate a reactive intermediate (an acylketene).[3]
-
Hydration & Isomerization: The ketene (B1206846) rapidly hydrates in the aqueous solution to form the enol of 2-oxocyclopentanecarboxylic acid. This enol then isomerizes to the keto form.[3]
-
Spectroscopic Monitoring: Monitor the changes in absorbance over time using a UV-Vis spectrophotometer. The decay of the enol species and the formation of the keto form can be observed, allowing for the calculation of rate constants for ketonization.[3]
-
Data Analysis: Analyze the kinetic data at various pH values to determine the rate constants and subsequently the equilibrium and acidity constants for the entire system.[3]
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Caption: General experimental workflow for synthesis and characterization.
Spectroscopic Data
While comprehensive spectral data for the acid itself is not widely published, its features can be inferred from the spectra of its esters and general principles of spectroscopy for carboxylic acids and ketones.
| Spectroscopic Technique | Expected Features | Reference |
| ¹H NMR | -COOH: Very broad singlet, δ ≈ 10-12 ppm. α-H: Multiplet, δ ≈ 3.0-3.5 ppm. Ring -CH₂-: Multiplets, δ ≈ 1.8-2.5 ppm. | [12] |
| ¹³C NMR | C=O (acid): δ ≈ 170-180 ppm. C=O (ketone): δ ≈ 200-215 ppm. α-C: δ ≈ 45-55 ppm. Ring -CH₂-: δ ≈ 20-40 ppm. | [12][13] |
| IR Spectroscopy | O-H (acid): Very broad, strong band, 2500-3300 cm⁻¹. C=O (acid): Strong band, 1700-1725 cm⁻¹ (dimer). C=O (ketone): Strong band, 1740-1750 cm⁻¹. | [13][14] |
| Mass Spectrometry (EI) | M⁺: Peak at m/z = 128. Fragments: Loss of H₂O (m/z=110), COOH (m/z=83), and CO₂ (m/z=84). | [15][16] |
Safety and Handling
Safety data for 2-Oxocyclopentanecarboxylic acid is not extensively documented, but based on its functional groups and data for similar compounds, standard laboratory precautions are necessary.[17][18]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[18]
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area or a fume hood.[17][18]
-
First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]
References
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- 2. Buy 2-Oxocyclopentanecarboxylic acid | 50882-16-1 [smolecule.com]
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- 4. chembk.com [chembk.com]
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- 6. molport.com [molport.com]
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- 10. brainly.com [brainly.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Cyclopentanecarboxylic acid, 2-oxo-, methyl ester | C7H10O3 | CID 66328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]
- 16. Ethyl 2-oxocyclopentanecarboxylate | C8H12O3 | CID 69136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Cyclopentanecarboxylic acid, 2-oxo-5-[(phenylthio)methyl]-, methyl ester Safety Data Sheets(SDS) lookchem [lookchem.com]
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